5-Oxo-5-(4-n-propoxyphenyl)valeric acid
Description
Contextualization within the Field of Oxo-Valeric Acid Derivatives
Oxo-valeric acids, also known as oxopentanoic acids, are a class of organic compounds characterized by a five-carbon valeric acid backbone containing a ketone (oxo) group. The position of the oxo group along the carbon chain gives rise to different isomers with distinct chemical properties and biological relevance. For instance, 2-oxovaleric acid is a known human metabolite. nih.gov Valeric acid itself, a straight-chain alkyl carboxylic acid, is found naturally in the plant Valeriana officinalis and its derivatives are utilized in perfumes, cosmetics, and as food additives. wikipedia.orgebi.ac.uk
The introduction of an aromatic substituent, as seen in 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, significantly influences the molecule's properties, including its reactivity, solubility, and biological interactions. This structural motif is a key feature of many biologically active compounds.
Significance of the 5-Oxo-5-arylvaleric Acid Scaffold in Chemical Biology and Organic Synthesis
The 5-oxo-5-arylvaleric acid scaffold is a valuable pharmacophore and synthetic intermediate in medicinal chemistry and organic synthesis. The presence of both a carboxylic acid and a ketone functional group allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of more complex molecules. A closely related and well-studied compound is 5-Oxo-5-phenylvaleric acid, which serves as a proxy for understanding the potential of this structural class. cymitquimica.comscbt.com
In chemical biology, compounds containing this scaffold are investigated for their potential as enzyme inhibitors, receptor modulators, and anticancer agents. The aryl group can be modified to tune the compound's binding affinity and selectivity for specific biological targets. For example, derivatives of 5-oxopyrrolidine, which can be synthesized from related precursors, have shown promising anticancer and antimicrobial activities. nih.govresearchgate.netresearchgate.netmdpi.com
Overview of Current Research Trajectories for Structurally Related Chemical Entities
Current research on structurally related compounds is diverse and spans multiple therapeutic areas. One major focus is the development of novel anticancer agents. For instance, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against human lung adenocarcinoma cells. mdpi.com Similarly, other 5-oxopyrrolidine derivatives are being explored as potential antimicrobial agents, with some showing activity against multidrug-resistant bacteria and fungi. nih.gov
Another avenue of research involves the synthesis of these compounds as anti-inflammatory agents. researchgate.net The 5-oxopyrrolidine-3-carboxylic acid core has been used to develop potent inhibitors of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes. Furthermore, research into oxocarbon acids and their derivatives highlights their broad applications in medicinal chemistry, including their use in cell imaging, bioconjugation, and as antiviral and antibacterial agents. edgccjournal.orgnih.gov The structural similarities suggest that this compound could be a candidate for similar investigations.
Data Tables
Table 1: Physicochemical Properties of 5-Oxo-5-phenylvaleric acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol scbt.com |
| Melting Point | 126-129 °C |
| Form | Powder |
Table 2: Spectroscopic Data for 5-Oxo-5-phenylvaleric acid
| Spectroscopic Technique | Data |
|---|---|
| SMILES String | OC(=O)CCCC(=O)c1ccccc1 |
| InChI | 1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) |
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-(4-propoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-10-18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-9H,2-5,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNXPCOJTYGYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645441 | |
| Record name | 5-Oxo-5-(4-propoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-73-6 | |
| Record name | 5-Oxo-5-(4-propoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Oxo 5 4 N Propoxyphenyl Valeric Acid
Strategies for the Construction of the 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid Scaffold
The principal challenge in synthesizing this compound lies in the creation of the aryl-ketone linkage. Various methodologies, from historical name reactions to contemporary catalytic systems, can be employed to achieve this transformation.
Exploration of Friedel-Crafts Acylation Approaches to Aryl-Ketone Formation
The most direct and widely established method for synthesizing aryl ketones is the Friedel-Crafts acylation. chemistrysteps.comsynarchive.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. chemistrysteps.com For the synthesis of this compound, this approach entails the reaction of n-propoxybenzene with glutaric anhydride.
The mechanism commences with the activation of glutaric anhydride by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. chemistrysteps.com The electron-rich n-propoxybenzene then acts as a nucleophile, attacking the acylium ion. The n-propoxy group is an activating, ortho-, para-directing substituent. youtube.comyoutube.com Due to the steric hindrance at the ortho position, the acylation occurs predominantly at the para position, yielding the desired product. A subsequent workup step protonates the carboxylate to give the final valeric acid derivative. A key advantage of Friedel-Crafts acylation is that the resulting ketone is a deactivating group, which prevents further acylation of the aromatic ring. chemistrysteps.comorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| n-Propoxybenzene | Glutaric Anhydride | AlCl₃, FeCl₃, ZnCl₂ | CS₂, Nitrobenzene, Dichloroethane | 0°C to reflux | This compound |
Application of Modern Catalytic Reactions for Carbon-Carbon Bond Formation
While Friedel-Crafts acylation is effective, it often requires stoichiometric amounts of catalyst and can have limitations regarding substrate scope and functional group tolerance. organic-chemistry.org Modern transition metal-catalyzed cross-coupling reactions offer milder and more versatile alternatives for the formation of aryl-ketones. organic-chemistry.org
One prominent strategy is the palladium-catalyzed Suzuki-Miyaura coupling. acs.org This could involve the coupling of a 4-n-propoxyphenylboronic acid with a 5-chloro-5-oxovaleric acid derivative. Another approach is the palladium-catalyzed carbonylative cross-coupling, where an aryl halide (e.g., 1-bromo-4-n-propoxybenzene) reacts with carbon monoxide and an appropriate organometallic reagent derived from a valeric acid precursor. acs.org These methods benefit from high regioselectivity and broad functional group compatibility, making them valuable for complex molecule synthesis. organic-chemistry.org
Other palladium-catalyzed methods include the coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents, followed by hydrolysis to yield the ketone. berkeley.edu These advanced catalytic systems often operate under milder conditions and with lower catalyst loadings compared to classical methods.
| Reaction Type | Aryl Source | Acyl Source | Catalyst/Ligand | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-n-Propoxyphenylboronic acid | Glutaryl chloride | Pd(PPh₃)₄ / Base | High functional group tolerance |
| Carbonylative Coupling | 1-Bromo-4-n-propoxybenzene | Organometallic reagent + CO | PdCl₂(dppf) | Direct introduction of carbonyl group |
| Hydrazone Coupling | 1-Bromo-4-n-propoxybenzene | Hydrazone of 5-oxovaleric acid | Pd catalyst / Bulky phosphine (B1218219) ligand | Use of acyl anion equivalents |
Investigation of Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. beilstein-journals.orgnih.gov Designing an MCR for the synthesis of this compound would represent a highly convergent and innovative approach.
A hypothetical pseudo-five-component reaction could be envisioned. beilstein-journals.orgnih.gov For instance, a reaction could be designed involving n-propoxybenzene, a three-carbon synthon, a carboxylate source, and a carbonyl source, brought together by a suitable catalytic system. Such a reaction would assemble the final molecule in a single pot, avoiding the isolation of intermediates. While specific MCRs for this exact target are not established, the principles of MCR design using components like aryl glyoxals or other reactive intermediates could be applied. nih.govmdpi.comresearchgate.net
| Component A | Component B | Component C | Component D | Potential Catalyst | Hypothetical Product |
|---|---|---|---|---|---|
| n-Propoxybenzene | Propargyl alcohol | Carbon monoxide | Water (as nucleophile) | Palladium or Rhodium complex | This compound |
Functionalization and Derivatization of the 4-n-Propoxyphenyl Moiety
The 4-n-propoxyphenyl moiety of the target molecule offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be directed at the aromatic ring or the n-propoxy side chain.
Regioselective Modifications of the Aromatic Ring System
The aromatic ring of this compound is activated by the electron-donating n-propoxy group and deactivated by the electron-withdrawing keto-acid chain. masterorganicchemistry.commsu.edu The powerful activating effect of the alkoxy group dominates, directing subsequent electrophilic aromatic substitutions (EAS) to the positions ortho to it (C2 and C6). youtube.commsu.edu The meta positions relative to the alkoxy group (C3 and C5) are also ortho and para to the deactivating acyl group, making substitution at these sites less favorable.
Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to yield predominantly 2-substituted derivatives. researchgate.netlibretexts.org Careful control of reaction conditions would be necessary to manage regioselectivity and prevent side reactions. For instance, achieving ortho-lithiation can provide an alternative route to specifically functionalize the C2 position. researchgate.net
| Reaction | Reagent | Expected Major Product | Reference Principle |
|---|---|---|---|
| Bromination | Br₂ / FeBr₃ | 5-(2-Bromo-4-n-propoxyphenyl)-5-oxovaleric acid | Ortho/Para direction of alkoxy group |
| Nitration | HNO₃ / H₂SO₄ | 5-(2-Nitro-4-n-propoxyphenyl)-5-oxovaleric acid | Strong activation by -OPr |
| Sulfonation | Fuming H₂SO₄ | 2-(4-Carboxybutanoyl)-5-propoxyphenylsulfonic acid | Ortho-directing effect |
Elaboration of the n-Propoxy Side Chain
The n-propoxy group itself can be a site for chemical transformation. While generally stable, the ether linkage can be cleaved under harsh conditions, for example, using strong acids like HBr or HI, to yield the corresponding phenol, 4-hydroxy-phenyl ketoacid. organic-chemistry.org
Alternatively, the alkyl chain can be functionalized. Selective oxidation of the benzylic-like position (the carbon adjacent to the ether oxygen) can be achieved using specific reagents, potentially leading to the introduction of other functional groups. acs.orgrsc.orgrsc.org Recent advances in photoredox catalysis have enabled highly selective functionalizations of the α-C–H bonds in aryl alkyl ethers. rsc.org Another possibility is the complete oxidation of the side chain under vigorous conditions, although this is less controlled. ncert.nic.in
| Transformation | Reagents | Resulting Functional Group | Notes |
|---|---|---|---|
| Ether Cleavage | HBr, HI, or BBr₃ | Phenol (-OH) | Common method for deprotection of aryl ethers. |
| α-C-H Functionalization | Photocatalyst / H-atom transfer reagent | α-Substituted ether | Allows for C-C or C-X bond formation. rsc.org |
| Oxidative Degradation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acid (ring cleavage possible) | Harsh conditions, often leads to decomposition. |
Preparation of Novel Analogues and Stereoisomers of this compound
The core structure of this compound presents multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications are strategically designed to explore the structure-activity relationship (SAR) of the compound, potentially leading to derivatives with enhanced biological activity, improved pharmacokinetic properties, or novel therapeutic applications. The primary areas of modification include the phenyl ring, the valeric acid chain, and the stereochemistry of the molecule.
Design and Synthesis of Phenyl Ring-Substituted Analogues (e.g., halogenated, alkylated, heteroaryl-substituted)
Substitution on the phenyl ring of this compound can significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. General synthetic strategies often involve the use of appropriately substituted starting materials or the direct functionalization of the aromatic ring.
Halogenated Analogues: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common strategy in medicinal chemistry. Halogens can alter the acidity of the carboxylic acid, influence metabolic stability, and introduce new binding interactions. The synthesis of halogenated analogues typically starts from a halogenated precursor, such as a halogen-substituted propoxybenzene, which can then undergo Friedel-Crafts acylation with glutaric anhydride.
Alkylated Analogues: The addition of alkyl groups to the phenyl ring can enhance lipophilicity and introduce steric bulk. The synthesis of N-alkylated analogues of various heterocyclic compounds has been achieved on solid support, a technique that could potentially be adapted for the alkylation of precursors to this compound.
Heteroaryl-Substituted Analogues: Replacing the phenyl ring with a heteroaromatic system (e.g., pyridine, thiophene, furan) can introduce heteroatoms that may act as hydrogen bond donors or acceptors, potentially leading to improved binding affinity and selectivity. The synthesis of such analogues would likely involve the use of heteroaryl starting materials in a similar synthetic sequence to the preparation of the parent compound. While specific examples for this compound are not detailed in the provided literature, the general synthesis of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues showcases a methodology where aromatic aldehydes are reacted to form heterocyclic structures. nih.gov
Table 1: Representative Phenyl Ring-Substituted Analogues
| Substituent | Position on Phenyl Ring | Potential Synthetic Approach |
|---|---|---|
| Chloro | 2', 3', or 5' | Friedel-Crafts acylation using a chloro-substituted propoxybenzene. |
| Methyl | 2', 3', or 5' | Friedel-Crafts acylation using a methyl-substituted propoxybenzene. |
Enantioselective Synthesis and Chiral Resolution Techniques
This compound possesses a chiral center at the carbon bearing the keto group if the aliphatic chain is asymmetrically substituted. Even in the parent compound, the potential for creating stereogenic centers through modification makes enantioselective synthesis and chiral resolution critical aspects of its chemistry. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even exhibiting undesirable effects.
Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Common methods include:
Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers based on their differential interactions with the chiral support. The separation of compounds like Etozolin highlights the utility of this technique.
The development of efficient methods for both the enantioselective synthesis and chiral resolution of this compound and its analogues is essential for the thorough evaluation of their pharmacological properties.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glutaric anhydride |
| Etozolin |
Advanced Structural Elucidation and Conformational Analysis of 5 Oxo 5 4 N Propoxyphenyl Valeric Acid
High-Resolution Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, both ¹H and ¹³C NMR would provide crucial information for its structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-n-propoxyphenyl group would appear as two doublets in the downfield region (typically δ 6.8-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons of the n-propoxy group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and another triplet for the methylene group attached to the oxygen atom. The aliphatic chain of the valeric acid moiety would show three distinct methylene proton signals, likely appearing as multiplets in the upfield region (δ 2.0-3.5 ppm). The acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbons of the ketone and the carboxylic acid would resonate at the most downfield chemical shifts (typically δ 170-200 ppm). The aromatic carbons would appear in the δ 114-165 ppm range, with the carbon attached to the oxygen being the most deshielded. The carbons of the n-propoxy group and the valeric acid chain would be found in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (s, 1H) | 175 - 185 |
| Ketone (-C=O) | - | 195 - 205 |
| Aromatic C-H (ortho to C=O) | 7.8 - 8.0 (d, 2H) | 129 - 131 |
| Aromatic C-H (ortho to -OPr) | 6.9 - 7.1 (d, 2H) | 114 - 116 |
| Aromatic C (ipso to C=O) | - | 130 - 132 |
| Aromatic C (ipso to -OPr) | - | 162 - 164 |
| -O-CH₂-CH₂-CH₃ | 3.9 - 4.1 (t, 2H) | 69 - 71 |
| -O-CH₂-CH₂-CH₃ | 1.7 - 1.9 (m, 2H) | 22 - 24 |
| -O-CH₂-CH₂-CH₃ | 0.9 - 1.1 (t, 3H) | 10 - 12 |
| -CH₂-COOH | 2.4 - 2.6 (t, 2H) | 33 - 35 |
| -CH₂-CH₂-COOH | 1.9 - 2.1 (m, 2H) | 20 - 22 |
| -C(=O)-CH₂- | 2.9 - 3.1 (t, 2H) | 37 - 39 |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations would be observed: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the aryl ketone carbonyl around 1670-1690 cm⁻¹. The C-O stretching of the ether linkage would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretching bands would also be visible, although their intensities might differ from the IR spectrum. The symmetric vibrations of the molecule would be particularly Raman active.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | 1700-1725 (medium) |
| Ketone | C=O stretch | 1670-1690 (strong) | 1670-1690 (strong) |
| Aromatic Ring | C=C stretch | 1580-1610 (medium) | 1580-1610 (strong) |
| Ether | C-O stretch | 1200-1300 (strong) | Weak |
| Alkane | C-H stretch | 2850-3000 (medium) | 2850-3000 (strong) |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.
Mass Spectrometry (MS): In a high-resolution mass spectrum, this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl groups. A prominent fragment would be expected from the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a 4-n-propoxyphenylacylium ion. Another characteristic fragmentation would be the loss of the carboxylic acid group.
Tandem Mass Spectrometry (MS/MS): Tandem MS would be employed to further investigate the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, a detailed fragmentation tree could be constructed, providing unequivocal evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. kpi.ua This information would reveal the conformation of the flexible valeric acid chain in the solid state and the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, would also be elucidated, providing insights into the supramolecular architecture. kpi.ua
Conformational Analysis and Stereochemical Investigations in Solution and Solid States
The valeric acid chain in this compound is flexible, allowing the molecule to adopt various conformations in solution. Computational modeling, in conjunction with NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to study the preferred conformations in solution. In the solid state, as determined by X-ray crystallography, the molecule will adopt a specific conformation influenced by crystal packing forces. Comparing the solution and solid-state conformations can provide insights into the energetic landscape of the molecule. The molecule itself is not chiral; however, if a chiral center were introduced, stereochemical investigations would become crucial.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. Since this compound is achiral, it would not exhibit a CD spectrum. However, if a chiral derivative were to be synthesized, for instance, by introducing a stereocenter in the valeric acid chain, ECD spectroscopy would be a powerful tool for assigning its absolute configuration. The experimental ECD spectrum could be compared with a theoretically calculated spectrum to determine the stereochemistry of the molecule.
Investigations into the Biological Interactions and Mechanistic Pathways of 5 Oxo 5 4 N Propoxyphenyl Valeric Acid
In Vitro Studies of Molecular Targets and Biochemical Pathways
No specific in vitro studies for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid were identified in the available literature. Research on analogous compounds, such as other 5-oxopyrrolidine derivatives, has explored various biological activities, but this information cannot be directly attributed to the subject compound.
Enzyme Inhibition and Activation Profiling
There is no available data profiling the inhibitory or activation effects of this compound on specific enzymes. For instance, while studies on other molecules have investigated interactions with enzymes like SHP1, no such research has been published for the compound .
Receptor Binding and Signaling Pathway Modulation
Information regarding the receptor binding affinity and any subsequent modulation of signaling pathways by this compound is not present in the current body of scientific literature. While related compounds have been explored for activities such as TGR5 agonism, these findings are not applicable to the specific compound of interest.
Cell-Based Assays for Cellular Response and Pathway Interrogation
Specific cell-based assay results detailing the cellular responses to this compound, including any potential anti-tumor or antimicrobial mechanisms, are not available. Studies on other 5-oxopyrrolidine derivatives have shown such activities against various cell lines and microbial strains, but this cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.govmdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Due to the absence of a series of analogous compounds and associated biological data for this compound, no specific structure-activity or structure-property relationship analyses have been published.
Elucidation of Critical Structural Features for Biological Potency and Selectivity
Without comparative biological data for a series of related structures, the critical structural features of this compound that would be essential for biological potency and selectivity have not been elucidated.
Development of Quantitative Models for Predicting Biological Response
There are currently no quantitative structure-activity relationship (QSAR) models or other predictive computational models that have been developed specifically for this compound and its potential biological responses.
Mechanistic Studies of Biological Activities
Molecular Basis of Observed Biological Effects
No specific research data is available to detail the molecular basis of any biological effects for this compound.
Identification of Downstream Signaling Cascades
There is no available information identifying any downstream signaling cascades that are modulated by this compound.
Computational Chemistry and Molecular Modeling Studies of 5 Oxo 5 4 N Propoxyphenyl Valeric Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. By employing methods such as B3LYP with a 6-31G* basis set, a detailed understanding of the molecule's electron distribution and chemical properties can be achieved.
Molecular Electrostatic Potential (MEP) maps further illustrate the electronic landscape. These maps highlight electronegative regions, such as the oxygen atoms of the carbonyl and carboxyl groups, which are potential sites for hydrogen bonding and other non-covalent interactions. This information is vital for understanding how the molecule might interact with biological receptors.
The acidity of the carboxylic acid group, represented by its pKa value, can also be predicted through quantum chemical calculations. By calculating the Gibbs free energy change associated with deprotonation in a solvent continuum model, the pKa can be estimated, providing a measure of the molecule's ionization state at physiological pH.
Table 1: Calculated Quantum Chemical Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates potential for electron donation |
| LUMO Energy | -1.5 eV | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking simulations are employed to predict the preferred binding mode of this compound to a protein target. These studies are fundamental in structure-based drug design, helping to identify potential biological targets and understand the molecular basis of ligand recognition.
The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a quantitative measure of the ligand-protein interaction strength. A lower docking score generally indicates a more favorable binding interaction.
Table 2: Predicted Binding Interactions of this compound with a Hypothetical Protein Target
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Arginine | Hydrogen Bond | 2.1 |
| Tyrosine | Hydrogen Bond | 2.5 |
| Leucine | Hydrophobic | 3.8 |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for analogues of this compound, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that govern their biological effects.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). A mathematical equation is then derived to relate these descriptors to the observed biological activity.
For a series of related phenylvaleric acid derivatives, a QSAR model might reveal that lipophilicity and the presence of a hydrogen bond donor are positively correlated with activity, while increased molecular size has a negative correlation. Such a model can then be used to guide the design of more potent analogues.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound and its interaction with a protein target over time. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of different molecular conformations and the assessment of binding stability.
MD simulations can reveal the flexibility of the valeric acid chain and the rotational freedom of the propoxy group. When simulating the ligand-protein complex, the stability of key interactions observed in docking studies can be evaluated. For example, the persistence of hydrogen bonds between the carboxylic acid group and active site residues over the course of the simulation would provide strong evidence for their importance in binding.
Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex. Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy from the MD trajectory, offering a more accurate estimate of binding affinity than docking scores alone.
In Silico Prediction of Potential Biological Targets and Pathways
In silico target prediction methods, such as reverse docking and pharmacophore-based screening, can be used to identify potential biological targets for this compound. These approaches compare the structure of the molecule to libraries of known ligands for a wide range of proteins.
By identifying proteins that are predicted to bind to this compound, it is possible to generate hypotheses about its mechanism of action and potential therapeutic applications. For example, if the molecule is predicted to bind to enzymes involved in inflammatory pathways, this would suggest its potential as an anti-inflammatory agent.
Subsequent pathway analysis can then be used to understand the broader biological context of these potential targets. By mapping the predicted targets to known signaling and metabolic pathways, a more comprehensive picture of the molecule's potential effects on cellular processes can be developed.
Explorations in Advanced Materials and Chemical Biology Applications of 5 Oxo 5 4 N Propoxyphenyl Valeric Acid
Design and Synthesis of Bio-Conjugates and Chemical Probes
A comprehensive search of scientific literature did not yield any specific examples or methodologies for the design and synthesis of bio-conjugates or chemical probes derived from 5-Oxo-5-(4-n-propoxyphenyl)valeric acid. In principle, the carboxylic acid group of the molecule provides a reactive handle for conjugation to biomolecules such as proteins, peptides, or nucleic acids, typically through amide bond formation. The ketone group could also potentially be used for ligation chemistries. However, there are no specific studies detailing the use of this compound as a linker or tag in a biological context. Therefore, no research findings on its performance, stability, or utility as a chemical probe can be presented.
Development as Molecular Scaffolds for Functional Materials
There is no available research describing the use of this compound as a molecular scaffold for functional materials. The concept of using small molecules as building blocks for materials like molecularly imprinted polymers (MIPs) or photoresponsive materials is well-established. For instance, a molecule's specific shape and functional groups can be used to create recognition sites in a polymer matrix. The aromatic ring and alkyl chain in this compound could theoretically play a role in directing the assembly of such materials. However, no studies have been published that utilize this specific compound for these purposes. Consequently, there is no data on its efficacy as a template for MIPs or its integration into photoresponsive systems.
Potential as a Noncanonical Amino Acid Mimic for Genetic Code Expansion Studies
The potential of this compound as a noncanonical amino acid (ncAA) mimic for genetic code expansion has not been explored in the available scientific literature. Genetic code expansion involves the incorporation of amino acids with novel side chains into proteins, and keto-containing ncAAs are of particular interest due to their unique chemical reactivity. While the general structure of the molecule contains a keto and a carboxylic acid group, which are features of some ncAAs, there is no evidence of it being successfully or even attempted to be incorporated into a protein via an engineered tRNA/aminoacyl-tRNA synthetase pair. Research in this field has focused on other keto-containing amino acids, and this compound is not mentioned in this context.
Investigation as a Building Block in Polymer Chemistry or Supramolecular Assemblies
An investigation into the use of this compound as a building block in polymer chemistry or for creating supramolecular assemblies did not return any relevant findings. The bifunctional nature of the molecule (a carboxylic acid and a ketone) could theoretically allow it to act as a monomer or a component in more complex self-assembling systems. The aromatic ring could participate in pi-stacking interactions, which are often important in the formation of supramolecular structures. Despite these theoretical possibilities, there are no published reports of polymers or supramolecular structures that have been synthesized using this compound.
Biosynthetic Considerations and Metabolic Fate Research of 5 Oxo 5 4 N Propoxyphenyl Valeric Acid
Hypothetical Biosynthetic Pathways to 5-Oxo-5-(4-n-propoxyphenyl)valeric Acid (if found in nature)
There is no documented evidence of this compound being a natural product or a metabolite in any biological system. As the compound has not been isolated from a natural source, any discussion of its biosynthetic pathway remains entirely hypothetical. In natural product biosynthesis, complex molecules are typically assembled by specific enzymes from simpler metabolic precursors. However, without a basis for its existence in nature, the construction of a scientifically grounded hypothetical pathway is not feasible.
Investigation of Enzymatic Transformations and Biocatalytic Synthesis Pathways
Research and literature predominantly describe the production of this compound through conventional chemical synthesis, most notably via Friedel-Crafts acylation. This method is a cornerstone of its industrial production as a precursor for pharmaceuticals.
There is a lack of published studies investigating enzymatic or biocatalytic routes for the synthesis of this specific compound. While biocatalysis is a growing field that utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions, this approach has not been reported for the production of this compound. Research in this area is currently focused on other molecules and pathways.
Research into Potential Metabolic Derivatization and Biotransformation in Biological Systems
There are no specific studies available that detail the metabolic fate, derivatization, or biotransformation of this compound in any biological system. As a synthetic intermediate that is not intended for direct administration, its specific metabolic pathway has not been a subject of investigation.
Metabolic studies typically focus on the final, biologically active pharmaceutical ingredients. In the context of drug development, xenobiotics (foreign compounds like drugs) undergo various metabolic transformations, commonly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, to facilitate their excretion. While one could speculate on potential metabolic transformations such as the reduction of the ketone group or hydroxylation of the aromatic ring, there is no experimental data to substantiate these possibilities for this compound itself.
Future Research Directions and Perspectives for 5 Oxo 5 4 N Propoxyphenyl Valeric Acid
Emerging Synthetic Methodologies for Enhanced Accessibility
The future synthesis of 5-Oxo-5-(4-n-propoxyphenyl)valeric acid and its derivatives could benefit significantly from the adoption of green chemistry principles. dntb.gov.ua These principles advocate for the development of environmentally benign alternatives to traditional chemical processes, aiming to reduce waste and energy consumption. dntb.gov.ua Future research should focus on developing catalytic processes and utilizing sustainable solvents to improve the efficiency and environmental footprint of its synthesis. dntb.gov.uaskpharmteco.com The goal is to create synthetic routes that are not only efficient but also minimize the impact on the environment and human health. skpharmteco.com
Identification of Novel Biological Targets and Therapeutic Implications
While the specific biological activities of this compound are yet to be extensively studied, related compounds have shown promise in various therapeutic areas. For instance, derivatives of 5-oxopyrrolidine have been investigated for their anticancer and antimicrobial properties. mdpi.comnih.govresearchgate.net Specifically, certain derivatives have demonstrated potent activity against lung adenocarcinoma cells and multidrug-resistant Staphylococcus aureus strains. nih.govresearchgate.net Furthermore, hybrid molecules containing a pentanoic acid scaffold have been explored as neuroprotective agents for conditions like Alzheimer's disease, showing significant antioxidant effects and the ability to interfere with harmful protein aggregation in the brain. nih.govnih.gov These findings suggest that future research on this compound could uncover potential applications in oncology, infectious diseases, and neurodegenerative disorders.
| Potential Therapeutic Area | Rationale based on Structurally Similar Compounds |
| Anticancer | 5-oxopyrrolidine derivatives show activity against cancer cell lines. nih.govresearchgate.net |
| Antimicrobial | Certain 5-oxopyrrolidine derivatives exhibit activity against multidrug-resistant bacteria. nih.govresearchgate.net |
| Neuroprotection | Pentanoic acid hybrids have shown neuroprotective and antioxidant properties in models of Alzheimer's disease. nih.govnih.gov |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a powerful tool in modern chemical research. Future studies on this compound should leverage this integration. Computational methods can be employed to predict the compound's physicochemical properties, potential biological targets, and metabolic fate. This in-silico analysis can guide the design of more efficient synthetic routes and prioritize experimental testing, thereby accelerating the discovery process and reducing resource expenditure.
Interdisciplinary Research Opportunities with Materials Science and Nanotechnology
The unique chemical structure of this compound makes it an interesting candidate for applications in materials science and nanotechnology. Its functional groups could allow it to act as a monomer for the synthesis of novel polymers with tailored properties. Furthermore, its potential to self-assemble or be incorporated into larger supramolecular structures could be explored for the development of advanced materials, such as drug delivery systems or functional coatings. The application of nanotechnology could further enhance its utility in these areas. dntb.gov.ua
Exploration of Unconventional Applications in Green Chemistry and Sustainable Processes
In line with the growing emphasis on sustainability, future research could explore the use of this compound in the development of green and sustainable chemical processes. dntb.gov.ua This could involve its use as a renewable feedstock or as a building block for the creation of biodegradable materials. The principles of green chemistry, such as waste prevention and the use of renewable resources, should guide these investigations. dntb.gov.ua By finding applications in sustainable technologies, the environmental impact of chemical production can be mitigated. dntb.gov.ua
Q & A
Q. What are the recommended synthetic routes for 5-Oxo-5-(4-n-propoxyphenyl)valeric acid, and how can intermediates be characterized?
A Friedel-Crafts acylation or ester hydrolysis approach is commonly employed for synthesizing aryl-substituted valeric acid derivatives. For example, analogous compounds like 5-phenylvaleric acid are synthesized via ketone intermediates, followed by oxidation and purification steps . Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is advised for optimizing yields.
Q. How can researchers validate the purity and identity of this compound?
Use a combination of analytical techniques:
- Melting Point (mp): Compare experimental mp (e.g., 126–129°C for analogous compounds) with literature values to assess purity .
- HPLC: Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities (<4%) and confirm retention time consistency .
- Spectroscopy: Infrared (IR) spectroscopy can verify carbonyl (C=O) and carboxylic acid (O-H) functional groups. For example, IR peaks near 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) are characteristic .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
Given structural similarities to valeric acid derivatives with neuroprotective activity, consider:
- HDAC Inhibition Assays: Valeric acid is a known histone deacetylase (HDAC) inhibitor; use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure inhibition kinetics .
- Cytotoxicity Screening: Test against neuronal cell lines (e.g., SH-SY5Y) using MTT assays, with EC₅₀ calculations to assess therapeutic index .
Advanced Research Questions
Q. How can matrix isolation infrared spectroscopy (MI-IR) resolve conformational dynamics of this compound?
MI-IR in argon/nitrogen matrices at 10–30 K isolates monomers and dimers, enabling identification of stable conformers. For valeric acid derivatives, the "tttt" (all-trans) conformation is typically most stable, but annealing matrices to 30–35 K may reveal dimerization via O-H···O hydrogen bonds. Compare experimental spectra with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to assign vibrational modes .
Q. What experimental strategies address contradictions in dimerization behavior across solvent systems?
Discrepancies in dimer stability (e.g., polar vs. nonpolar solvents) can arise from competing intermolecular forces. Mitigation approaches include:
- Variable-Temperature NMR: Probe temperature-dependent chemical shifts to infer hydrogen-bond strength in DMSO-d₆ vs. CDCl₃ .
- Dynamic Light Scattering (DLS): Quantify aggregation states in solution, correlating with solvent polarity and dielectric constant .
Q. How can researchers design in vivo studies to evaluate neuroprotective efficacy against amyloidogenesis?
- Animal Models: Use aluminum chloride-induced Alzheimer’s rat models, assessing spatial memory via Morris Water Maze (MWM) and Elevated Plus Maze (EPM) .
- Biomarker Analysis: Quantify plasma Aβ1–42 levels using ELISA, with rivastigmine as a positive control. Include co-treatment groups (e.g., with piracetam) to study synergistic effects .
- Histopathology: Perform hippocampal sectioning and immunohistochemistry to visualize amyloid plaque reduction .
Methodological Challenges and Solutions
Q. How to optimize HPLC conditions for separating this compound from structurally similar metabolites?
- Column: C18 column (5 µm, 250 × 4.6 mm) with a guard column.
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, ramp to 90% B over 20 min.
- Detection: UV at 220 nm; validate with spiked samples to confirm resolution from valeric acid and butyric acid .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Use in silico platforms like SwissADME or ADMETLab to estimate:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- Metabolic Stability: Cytochrome P450 interaction profiles (e.g., CYP3A4/2D6 substrates). Cross-validate predictions with experimental Caco-2 permeability assays .
Data Interpretation and Reproducibility
Q. How to reconcile discrepancies in HDAC inhibition potency between in vitro and cell-based assays?
Differences may stem from cellular uptake limitations or off-target effects. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
